Methoxycyclohexane
Overview
Description
Synthesis Analysis
The synthesis of Methoxycyclohexane derivatives, such as 1-Methoxycyclohexene, involves the reaction of cyclohexanone with dimethyl orthoformate, producing 1,1-dimethoxycyclohexane. This intermediate then undergoes cleavage using BPO4 as a catalyst in a fixed bed at 240℃ under reduced pressure, achieving an overall yield of 83% (Zhangjie Shi, 2006).
Molecular Structure Analysis
Molecular structure analysis of Methoxycyclohexane derivatives, such as 1-methoxycyclohexene, shows a predominant cis conformation in the gas phase. Detailed electron diffraction investigations have provided insights into the bonded parameters and ring angles, contributing to the understanding of the molecule's conformational behavior (A. Lowrey et al., 1973).
Chemical Reactions and Properties
Chemical reactions involving Methoxycyclohexane derivatives are diverse. For instance, the reaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide yields a mixture of stereoisomeric bromohydrins. These reactions are influenced by electronic and steric factors, offering insights into the reactivity and functionalization of Methoxycyclohexane compounds (R. Bannard et al., 1965).
Physical Properties Analysis
The physical properties of Methoxycyclohexane derivatives, such as 2-methoxycyclohexanol, have been extensively studied. Thermodynamic parameters like specific heat capacity and standard enthalpy change of combustion are determined to understand the compound's behavior under different conditions (Junbo Feng et al., 2018).
Chemical Properties Analysis
The chemical properties of Methoxycyclohexane derivatives reveal interesting aspects such as rotamer populations about C–OMe bonds, indicated by 13C chemical shifts. Such studies provide deeper insights into the conformational preferences and electronic effects influencing the compound's behavior (A. Haines & M. S. Shandiz, 1981).
Scientific Research Applications
Analytical Characterization
Methoxycyclohexane and its derivatives have been characterized analytically in various studies. One such example includes the profiling of psychoactive arylcyclohexylamines, where compounds like methoxetamine were identified and analyzed using methods such as gas chromatography and mass spectrometry. These compounds were then quantitatively and qualitatively analyzed in biological fluids, demonstrating the robustness of these methods in identifying methoxycyclohexane derivatives (De Paoli et al., 2013).
Rotamer Populations and Chemical Shifts
Studies have been conducted on methoxycyclohexane derivatives to understand their molecular dynamics, such as investigating rotamer populations about C–OMe bonds. This involves analyzing 13C chemical shifts in these compounds, providing insights into the effects of substituents and the molecular structure of methoxycyclohexane derivatives (Haines & Shandiz, 1981).
Stereochemistry in Organic Reactions
In the field of organic chemistry, methoxycyclohexane derivatives have been used to study stereochemical outcomes in reactions. For instance, 2-methoxy(2-tributylstannylethylidene)cyclohexane was used to investigate stereoselective transmetalation and reactions with aldehydes, demonstrating excellent stereocontrol in these processes (Kumar et al., 2001).
Conformational Analysis and Hyperconjugation
Methoxycyclohexane derivatives have also been a subject in studies exploring conformational analysis and hyperconjugation. Research has delved into the contributions of electrostatic nonconventional hydrogen bonds to the pseudo-anomeric effect in such compounds. This highlights the complex interplay between molecular forces in determining the conformational stability of methoxycyclohexane derivatives (Piscelli et al., 2023).
Synthesis Methods
Research has also focused on developing methods for synthesizing methoxycyclohexane and its variants. For example, 1-Methoxycyclohexene was synthesized from cyclohexanone, demonstrating the viability of certain synthesis pathways for creating these compounds (Shi, 2006).
Conformational Dynamics
Methoxycyclohexane has been studied for its conformational dynamics, such as in eclipsed ground-state conformations. These studies have significant implications for understanding molecular mechanics and the behavior of methoxycyclohexane derivatives in various chemical environments (Anderson & Ijeh, 1994).
Fluorine-Induced Effects
Some research has explored the influence of fluorine substitution in methoxycyclohexanes. This involves examining the pseudo-anomeric effects and electrostatic interactions within selectively fluorinated methoxycyclohexanes, contributing to the broader understanding of stereoelectronic effects in organic molecules (Piscelli et al., 2020).
Molecular Structure and Behavior
The molecular structure and behavior of methoxycyclohexane derivatives, such as 1-methoxy-1-silacyclohexane, have been investigated using various techniques like gas electron diffraction and Raman spectroscopy. These studies offer insights into the conformational properties and stability of such compounds (Shlykov et al., 2018).
Safety And Hazards
While specific safety and hazard information for Methoxycyclohexane was not found, it’s important to handle all chemical substances with appropriate safety measures. For related compounds like Methylcyclohexane, exposure can cause irritation to the eyes, skin, nose, and throat, and may also cause dizziness and drowsiness .
properties
IUPAC Name |
methoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDIHPNJQVDFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239268 | |
Record name | Cyclohexyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl methyl ether | |
CAS RN |
931-56-6 | |
Record name | Cyclohexyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxycyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I340UAT8HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.